tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic building block that was first synthesized by Carreira and coworkers. This compound is part of a novel class of azaspiro compounds that provide a new area of chemical space with straightforward functional handles for further diversification . The empirical formula of this compound is C11H17NO5S, and it has a molecular weight of 275.32 .
Preparation Methods
The synthesis of tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves several steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and other functional groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology and medicine, it is used in drug discovery and development due to its unique spirocyclic structure, which can interact with various biological targets. In the industry, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar spirocyclic compounds, such as tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUVVFVVTUFLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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